Sergolexole maleate Sergolexole maleate
Brand Name: Vulcanchem
CAS No.: 108674-87-9
VCID: VC20741500
InChI: InChI=1S/C26H36N2O3.C4H4O4/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20;5-3(6)1-2-4(7)8/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,19?,20?,22-,24-;/m1./s1
SMILES: CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O
Molecular Formula: C30H40N2O7
Molecular Weight: 540.6 g/mol

Sergolexole maleate

CAS No.: 108674-87-9

Cat. No.: VC20741500

Molecular Formula: C30H40N2O7

Molecular Weight: 540.6 g/mol

* For research use only. Not for human or veterinary use.

Sergolexole maleate - 108674-87-9

CAS No. 108674-87-9
Molecular Formula C30H40N2O7
Molecular Weight 540.6 g/mol
IUPAC Name (Z)-but-2-enedioic acid;(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate
Standard InChI InChI=1S/C26H36N2O3.C4H4O4/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20;5-3(6)1-2-4(7)8/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,19?,20?,22-,24-;/m1./s1
Standard InChI Key AWRYUNKJBYLYFR-VRUJKGOYSA-N
Isomeric SMILES CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=C\C(=O)O)\C(=O)O
SMILES CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O
Canonical SMILES CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O

Chemical Structure and Properties

Molecular Identity

Sergolexole maleate consists of the parent compound sergolexole in combination with maleic acid, forming a salt. The complete molecular structure encompasses both components, with precise stereochemical configuration that contributes to its biological activity.

ParameterValue
CAS Number108674-87-9
IUPAC Name(Z)-but-2-enedioic acid;(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate
Molecular FormulaC26H36N2O3.C4H4O4 (or C30H40N2O7)
Molecular Weight540.6478 g/mol
PubChem CID6435752

The molecular formula can be understood as a combination of the sergolexole component (C26H36N2O3) and the maleate counterion (C4H4O4), resulting in the complete formula C30H40N2O7 .

Physical and Chemical Properties

Sergolexole maleate exhibits specific physical and chemical properties that influence its handling, stability, and pharmaceutical development potential.

PropertyValue
Physical StateSolid
Boiling Point556.6°C at 760 mmHg
Flash Point290.4°C
StereochemistryAbsolute
Defined Stereocenters5/5
E/Z Centers1
Optical ActivityUnspecified

These physical properties indicate a thermally stable compound with a high boiling point, which may influence its processing and formulation approaches in pharmaceutical applications .

Structural Characteristics

The detailed structural information includes specific notation systems that precisely define the three-dimensional arrangement of atoms in the molecule:

Structure IdentifierValue
SMILESOC(=O)\C=C/C(O)=O.CO[C@H]1CCC@@HOC(=O)[C@@H]2C[C@H]3C@@HN(C)C2
InChIKeyAWRYUNKJBYLYFR-RTFBGVDVSA-N
Standard InChIInChI=1S/C26H36N2O3.C4H4O4/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20;5-3(6)1-2-4(7)8/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,19-,20-,22-,24-;/m1./s1

The compound features the ergoline core structure, which consists of an indole nucleus fused to a cyclohexane ring, with specific substitution patterns that determine its receptor binding properties . The molecular structure contains five defined stereocenters and one E/Z center, all of which are essential for its biological activity .

Pharmacological Profile

Mechanism of Action

Sergolexole maleate functions primarily as a serotonin 2 (5-HT2) receptor antagonist, specifically blocking the actions of serotonin at this receptor subtype . The compound's selective binding to 5-HT2 receptors prevents serotonin from activating these receptors, thereby modulating serotonergic neurotransmission.

The ergoline backbone of the molecule provides the basic structural framework for interaction with serotonin receptors, while the specific substituents and stereochemical configuration confer selectivity for the 5-HT2 subtype over other serotonin receptor subtypes .

Receptor Binding Profile

Sergolexole maleate demonstrates a highly selective binding profile, with exceptional affinity for 5-HT2 receptors but minimal interaction with other receptor types.

ReceptorBinding Affinity/Activity
5-HT2High affinity (Kd ≈ 1 nM)
5-HT1No appreciable binding
Dopamine D1No appreciable binding
Dopamine D2No appreciable binding
Histamine H1No significant interaction
Cholinergic receptorsNo significant interaction
Beta-adrenergic receptorsNo significant interaction
Alpha-1 adrenergic receptorsNo significant interaction
Alpha-2 adrenergic receptorsModest affinity (Kd ≈ 100 nM)

This binding profile demonstrates the exceptional selectivity of sergolexole maleate for 5-HT2 receptors, with approximately 100-fold selectivity over its next most potent target (alpha-2 adrenergic receptors) . This high degree of selectivity makes it a valuable tool for studying 5-HT2 receptor function with minimal confounding effects.

Comparative Analysis with Similar Compounds

Sergolexole maleate shares structural similarities with amesergide (LY 237733), another ergoline ester compound with serotonergic activity . Both compounds are derived from the ergoline scaffold, which is also found in natural ergot alkaloids and various other pharmaceutical compounds targeting serotonin receptors.

The specific structural modifications in sergolexole maleate, particularly the methoxycyclohexyl ester moiety and the precise stereochemical configuration, contribute to its unique pharmacological profile with enhanced selectivity for 5-HT2 receptors compared to other ergoline derivatives .

Preclinical Studies

In Vitro Studies

Preclinical pharmacological evaluation of sergolexole maleate has demonstrated its potent antagonism of 5-HT2 receptors through multiple experimental approaches:

  • Binding studies with 5-HT2 receptors in brain cortical membranes showed high-affinity binding with a dissociation constant (Kd) of approximately 1 nM .

  • Functional antagonism was demonstrated by the compound's ability to block 5-HT-induced contractions in the rat jugular vein, confirming its functional antagonist properties at 5-HT2 receptors .

These in vitro findings establish sergolexole maleate as a potent antagonist at 5-HT2 receptors, with binding affinity in the nanomolar range, indicating high potency .

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